molecular formula C6H6Cl2N2O B1463758 2-(4,6-Dichloropyrimidin-5-YL)ethanol CAS No. 853680-74-7

2-(4,6-Dichloropyrimidin-5-YL)ethanol

Cat. No.: B1463758
CAS No.: 853680-74-7
M. Wt: 193.03 g/mol
InChI Key: OTBRMFUGQGCCMO-UHFFFAOYSA-N
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Description

“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a chemical compound with the CAS Number: 853680-74-7 . It has a molecular weight of 193.03 and its IUPAC name is 2-(4,6-dichloro-5-pyrimidinyl)ethanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6Cl2N2O/c7-5-4 (1-2-11)6 (8)10-3-9-5/h3,11H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 318.7±37.0 C at 760 mmHg . The compound should be stored at -20C, in sealed storage, away from moisture .

Scientific Research Applications

Molecular Docking and Synthesis Studies

2-(4,6-Dichloropyrimidin-5-yl)ethanol and its derivatives have been synthesized and their molecular structures confirmed through spectroscopic methods. These compounds have shown significant affinity with proteins such as CDK4 in molecular docking studies, indicating potential for therapeutic applications. Compounds like substituted 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives were specifically synthesized and studied for their interactions with CDK4 protein, demonstrating high affinity and good hydrogen bonding interaction (Holam, Santhoshkumar, & Killedar, 2022).

Heterocyclization and Derivative Synthesis

Heterocyclization reactions involving this compound have led to the creation of novel compounds with potential biological activity. For example, the synthesis of amino derivatives of triazolopyrimidine through Dimroth rearrangement has been explored, showcasing the chemical versatility of dichloropyrimidin-5-yl derivatives in creating biologically relevant heterocycles (Vas’kevich et al., 2006).

Pharmacological Activity

The pharmacological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties, have been extensively studied. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized from 2-chloropyrimidine have shown promising antioxidant activity in vitro, indicating their potential for therapeutic use (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Solvent and Chemical Interaction Studies

The solubility and interaction of 2-amino-4,6-dichloropyrimidine (a close relative of this compound) in various solvents have been measured, providing crucial data for purification and theoretical studies. Such information is vital for the development of pharmaceuticals and fine chemicals, highlighting the compound's utility in diverse scientific research contexts (Li, Liu, Yin, & Ye, 2018).

Herbicidal Activity

Research into the herbicidal activity of compounds containing the pyrimidine ring structure, including those derived from this compound, has shown moderate to good efficacy against certain plant species at specific concentrations. This opens up potential applications in agriculture for the control of weeds and other undesirable vegetation (Liu & Shi, 2014).

Safety and Hazards

The safety information for “2-(4,6-Dichloropyrimidin-5-YL)ethanol” includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBRMFUGQGCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681052
Record name 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-74-7
Record name 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(4,6-dichloropyrimidin-5-yl)acetaldehyde (2.96 g, 15.5 mmol) was dissolved in methanol (60 mL) and cooled at 0° C. Sodium tetrahydroborate (0.879 g, 23.2 mmol) was added and the mixture was stirred for 1 hour. TLC indicated complete conversion. The reaction was quenched with water (20 mL), methanol was removed in vacuo and the residue was extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The residue was purified using chromatography on silica gel using gradient 0 to 100% ethyl acetate in methylene chloride to afford the title compound (1.90 g, 63%). LC/MS: Rt=0.93 min, ES+ 194 (AA standard).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.879 g
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of (4,6-Dichloro-pyrimidin-5-yl)-acetic acid methyl ester (0.52 g, 2.35 mmol) in ether (40 mL) at −78° C. was added DIBAL-H (1.5M, 4 mL, 6.05 mmol) dropwise. After addition, the mixture was allowed to warm up to room temperature and stirred for 3 hours. Then quenched with 2N HCl (10 mL) at −78° C. Extracted with ethyl acetate (3×50 mL). The organic phase was dried and concentrated to give fairly pure 2-(4,6-Dichloro-pyrimidin-5-yl)-ethanol (0.44 g, 97%). 1H NMR (CDCl3, 400 MHz) δ 8.66 (s, 1H), 3.96 (t, J=6.8 Hz, 2H), 3.23 (t, J=6.8 Hz, 2H). 1.65 (s, 1H). MS (APCI+) [M+H]+194.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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